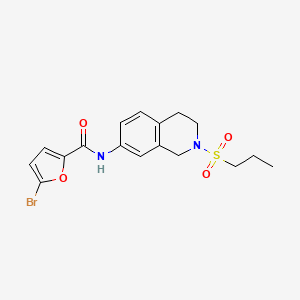

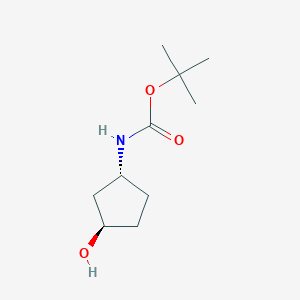

![molecular formula C21H22N4O3S B2684568 N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021119-36-7](/img/structure/B2684568.png)

N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is a part of a series of acetamide ethers that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds have been identified as potent and selective GIRK1/2 activators .

Synthesis Analysis

The synthesis of this compound involves the identification of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in the creation of a potent and selective GIRK1/2 activator .Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group, a dioxidotetrahydrothiophen group, a methyl group, a phenyl group, and a pyrazolo[3,4-b]pyridine group. The carboxamide group is attached to the pyrazolo[3,4-b]pyridine group .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) focused on the synthesis of a novel series of pyrazolopyrimidine derivatives, exploring their cytotoxic and 5-lipoxygenase inhibition activities. This research highlights the compound's potential in anticancer and anti-inflammatory applications, demonstrating the importance of structural modifications to enhance biological activity (Rahmouni et al., 2016).

Molecular Interaction Studies

Molecular interaction studies, such as those performed by Shim et al. (2002), have provided insights into how derivatives of N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide interact with biological targets. In particular, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was studied for its binding interactions with the CB1 cannabinoid receptor, providing a foundation for the design of receptor-specific drugs (Shim et al., 2002).

Antifungal and Antitumor Activities

Research by Wu et al. (2012) on N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives revealed moderate antifungal activities against several phytopathogenic fungi, suggesting potential agricultural applications. Some compounds showed significant inhibition activities, highlighting their value as leads for developing new fungicides (Wu et al., 2012).

Topoisomerase II Inhibitory Activity

Wentland et al. (1993) identified derivatives with potent inhibitory activity against mammalian topoisomerase II, an enzyme crucial for DNA replication and cell division. This study emphasizes the potential of these compounds in designing anticancer therapies, as topoisomerase II inhibitors are valuable in the treatment of various cancers (Wentland et al., 1993).

Mécanisme D'action

Target of Action

The primary target of N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by this compound affects various biochemical pathways. These channels play a key role in numerous physiological processes and potential therapeutic targets, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

It has been suggested that compounds with similar structures display nanomolar potency as girk1/2 activators with improved metabolic stability .

Result of Action

The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific physiological context .

Propriétés

IUPAC Name |

N-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-13-19-17(21(26)22-15-7-8-15)11-18(14-5-3-2-4-6-14)23-20(19)25(24-13)16-9-10-29(27,28)12-16/h2-6,11,15-16H,7-10,12H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDQCYQWXKDNJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4CC4)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

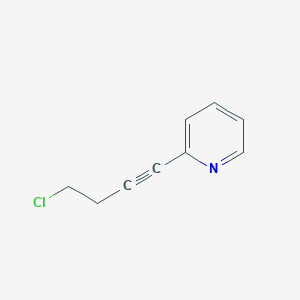

![3-(2,5-dimethoxyphenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2684485.png)

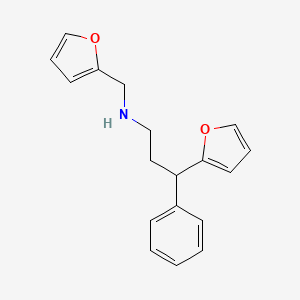

![Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2684487.png)

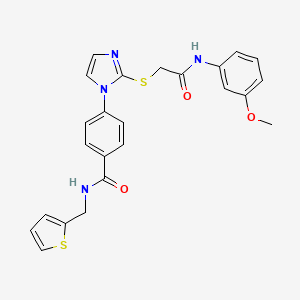

![Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B2684492.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2684495.png)

![(6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2684499.png)

![4-Oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B2684502.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-methylthiophen-2-yl)methanone](/img/structure/B2684505.png)

![3-[(4-bromophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2684508.png)